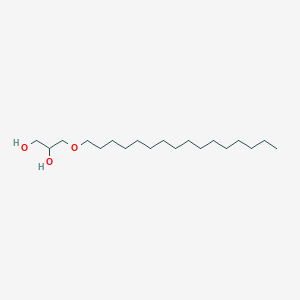

1-O-Hexadecylglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-O-Hexadecylglycerol structure and properties

Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of 1-O-Hexadecyl-sn-glycerol [1].

| Property | Value / Description |

|---|---|

| CAS Number | 506-03-6 (enantiopure); 6145-69-3 (racemic mixture) [1] [2] |

| Molecular Formula | C₁₉H₄₀O₃ [1] |

| Molecular Weight | 316.52 g/mol [1] |

| Melting Point | 64-67 °C [1] [2] |

| Appearance | White to off-white crystalline solid [2] |

| Specific Rotation | [α]₂₀ +3.0° (c = 1.16 in chloroform) [1] |

| Storage | Store at -15°C to 8°C [1] [2] |

| Solubility | Soluble in DMF (16 mg/mL), DMSO (0.16 mg/mL), and Ethanol (5 mg/mL) [1] |

Biological Functions and Experimental Evidence

1-O-Hexadecylglycerol functions primarily as a precursor for ether lipid biosynthesis. Incorporating into cells allows it to be phosphorylated and converted into ether phospholipids, significantly altering the cellular lipidome [3] [4].

Key Experimental Findings

The table below summarizes the primary experimental findings from studies using HG in various cell models.

| Biological Effect | Experimental Model | Key Finding | Significance |

|---|---|---|---|

| Stimulates Exosome Release [3] | Human prostate cancer PC-3 cells | Doubled cellular ether lipid levels and increased exosome release; altered exosomal protein composition. | Ether lipids are key modulators of intercellular communication via exosomes. |

| Alters Cellular Lipidome [4] | HEp-2 cells | Increased ether lipids, ceramide, phosphatidylinositol (PI), and lysophosphatidylinositol (LPI); decreased glycosphingolipids. | Demonstrates metabolic coupling between ether lipids, sphingolipids, and other glycerophospholipids. |

| Confers Cytoprotection [5] | HEp-2, HMEC-1, HBMEC cells | Protected against Shiga toxin; reduced glycosphingolipid levels (including toxin receptor Gb3) and disrupted toxin transport from Golgi to ER. | Suggests potential therapeutic use against Shiga toxin-producing E. coli infections. |

| Reduces Oxidative Damage [1] | Rat heart model | Improved coronary flow and heart function while reducing malondialdehyde (a marker of oxidative stress) after ischemia/reperfusion. | Highlights the role of ether lipids in protecting against oxidative damage. |

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a summary of the key methodologies used.

Cell Culture and HG Treatment

- Cell Lines: Commonly used lines include human prostate cancer PC-3 cells [3] and human laryngeal carcinoma HEp-2 cells [4] [5].

- Treatment Protocol: Cells are typically pre-incubated with 20 μM HG (dissolved in ethanol) in complete growth medium for 24 hours. After washing, incubation is continued with HG in serum-free medium for an additional 17-19 hours to collect exosomes or analyze cellular responses [3]. A control substance like dl-α-palmitin (DP), an acyl-glycerol analog, is often used for comparison [3] [4].

Analysis of Exosome Release and Composition

- Exosome Isolation: After treatment with HG, exosomes are isolated from the serum-free cell culture medium [3].

- Characterization:

- Lipidomic Analysis: Cellular and exosomal lipid content is profiled using mass spectrometry-based high-throughput quantitative lipidomics [3] [4].

Assessing Cytoprotective Effects (e.g., against Shiga Toxin)

- Cytotoxicity Assay: Cells pre-treated with HG are exposed to Shiga toxin. Cytotoxicity is measured by the incorporation of radioactive leucine into proteins to determine the toxin's IC₅₀ [5].

- Receptor Binding Assay: Toxin binding to the cell surface is quantified using radioiodinated Shiga toxin [5].

- Intracellular Transport Tracking: The retrograde transport of the toxin through the Golgi to the Endoplasmic Reticulum (ER) is investigated using immunofluorescence microscopy [5].

DOT Visualization of Metabolic Pathway

The following diagram illustrates the metabolic pathway of HG incorporation into ether lipids.

HG enters the ether lipid biosynthesis pathway after phosphorylation, ultimately forming ether-linked PE and PC [4].

Potential Research and Therapeutic Applications

- Fundamental Research: HG is a valuable tool for studying the cellular functions of ether lipids, including their roles in membrane dynamics, intracellular signaling, and vesicular trafficking [3] [4].

- Therapeutic Potential: Its ability to protect against bacterial toxins and oxidative stress suggests potential for developing treatments for infections like HUS and for conditions involving oxidative damage [5].

- Drug Delivery: The capacity of HG to alter exosome release and composition highlights its potential utility in designing improved drug delivery systems [3].

References

- 1. 1-O-HEXADECYL-SN-GLYCEROL | 506-03-6 [chemicalbook.com]

- 2. 1-O-Hexadecyl-rac-glycerol [chemimpex.com]

- 3. The Ether Lipid Precursor Hexadecylglycerol Stimulates the ... [pmc.ncbi.nlm.nih.gov]

- 4. The Ether Lipid Precursor Hexadecylglycerol Causes Major ... [journals.plos.org]

- 5. The ether lipid precursor hexadecylglycerol protects against ... [pmc.ncbi.nlm.nih.gov]

Analytical Protocols for Ether Lipids

Discriminating between the isobaric subclasses of ether lipids, particularly plasmanyl- (alkyl) and plasmenyl (alk-1-enyl/plasmalogen) species, is a major analytical challenge [1] [2]. The following LC-MS/MS method provides a way to achieve this.

Experimental workflow for the unambiguous identification of ether lipid species using LC-MS/MS and genetic validation models.

Key Experimental Details [1]:

- Chromatographic Principle: The method leverages predictable differences in retention time on reversed-phase columns. Plasmenyl lipids (with a vinyl-ether bond) are less hydrophobic and elute slightly earlier than their isomeric plasmanyl counterparts.

- Validation Model: Using tissue from PEDS1 (TMEM189) knockout mice is crucial. These mice cannot convert plasmanyl- to plasmenyl-ethanolamine, leading to an accumulation of plasmanyl lipids and providing a clear biological reference for distinguishing the subclasses.

- Data Analysis: Features are identified based on m/z, retention time, and MS2 fragmentation behavior, and cross-validated against available lipid standards. Peak identities should be manually curated when automatic resolution is ambiguous.

Biological Distribution and Relevance

Ether lipids are not uniformly distributed and play critical structural and functional roles. Alterations in their levels are implicated in several human diseases.

| Tissue / Context | Ether Lipid Abundance & Notes | Associated Pathologies |

|---|---|---|

| Brain | Highly enriched, particularly in myelin and lipid rafts; crucial for membrane structure and signaling [3] [4]. | Rhizomelic Chondrodysplasia Punctata (RCDP) [3] [5] [2], Alzheimer's disease [1]. |

| Heart | High levels; one of the few tissues with significant choline plasmalogens [6]. | Cardiovascular diseases [3] [2]. |

| Immune Cells | Neutrophils, macrophages, and platelets are rich in ether lipids; precursor for Platelet-Activating Factor (PAF) [6]. | Inflammatory disorders [6] [2]. |

| Liver | Relatively low in intracellular ether lipids [3]. | Altered in metabolic disorders [3]. |

| Cancer | Elevated in certain tumors; 1-O-(2-methoxyhexadecyl)glycerol shows anti-proliferative effects [6]. | Potential therapeutic target [6] [3]. |

References

- 1. Unequivocal Mapping of Molecular Ether Lipid Species by LC ... [pmc.ncbi.nlm.nih.gov]

- 2. Ether-lipids and cellular signaling: A differential role of alkyl [sciencedirect.com]

- 3. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidome atlas of the adult human brain [nature.com]

- 5. Ether lipid biosynthesis promotes lifespan extension and ... [elifesciences.org]

- 6. sciencedirect.com/topics/agricultural-and-biological-sciences/ ether - lipid [sciencedirect.com]

Chemical Profile and Natural Occurrence

Chimyl alcohol, systematically named 3-hexadecoxypropane-1,2-diol, is a monoether lipid where a cetyl (hexadecyl) alcohol is linked to one of glycerol's primary alcohols [1]. It is a colorless solid with a melting point between 62.5–64°C [1] [2].

This compound is part of a family of glyceryl ethers that are not saponifiable [1]. Significant amounts are found in various marine organisms, particularly cartilaginous fish like sharks, skates, and chimeras, as well as in mollusks and zooplankton [3]. It was first isolated from the liver of the shark Centrophorus squamosus [1].

Biological Activities and Mechanisms of Action

Chimyl alcohol's primary biological significance stems from its role as a precursor to plasmalogens, a special class of phospholipids vital for cell membrane structure and function [3] [4]. The biological activities are summarized in the table below.

Table 1: Key Biological Activities of Chimyl Alcohol

| Activity | Observed Effect(s) | Proposed Mechanism(s) | Experimental Context |

|---|---|---|---|

| Anti-inflammatory | Suppressed PGE2 production; down-regulated COX-2 mRNA [5]. | Activation of PPAR-γ, leading to up-regulation of Nrf2 and γ-GCS [5]. | Human epidermal keratinocytes exposed to UVB [5]. |

| Antioxidant | Reduction of intracellular ROS levels [5]; Protection of membrane lipids from oxidation [3]. | Acts as a precursor to plasmalogens, whose vinyl ether bond scavenges reactive oxygen species [3]. | In vitro cellular assays [5]; In vivo rat models of stress and dyslipidemia [3]. |

| Hematopoietic | Increased erythrocyte (red blood cell) levels [3]. | Precursor to Platelet-Activating Factor (PAF), a bioregulator; may stimulate erythropoiesis [3]. | Animal studies (rats, guinea pigs) [3]. |

| Neuroprotective | Prevented microglial activation; supported normal neurogenesis and memory [3]. | Modulation of neuroinflammation; maintenance of neuronal membrane integrity via plasmalogen synthesis [3]. | Murine neuropathic pain model [3]. |

Experimental Evidence and Protocols

Key experiments provide evidence for chimyl alcohol's bioactivity and its underlying mechanisms.

Anti-inflammatory Activity via PPAR-γ

A 2018 study demonstrated that chimyl alcohol suppresses UVB-induced inflammation in normal human epidermal keratinocytes (NHEKs) [5].

- Cell Model: Normal Human Epidermal Keratinocytes (NHEKs) [5].

- Treatment: Cells exposed to UVB radiation [5].

- Assays:

- Key Finding: Chimyl alcohol suppressed PGE2 synthesis by activating PPAR-γ, which up-regulated Nrf2 and the antioxidant enzyme γ-GCS, thereby down-regulating the pro-inflammatory COX-2 [5].

Hematopoietic Activity

Multiple studies, including earlier research and recent Russian experiments, have documented the hematopoietic effects of alkyl glycerol ethers (AGs) like chimyl alcohol [3].

- Animal Models: Guinea pigs, rats [3].

- Supplement Source: In recent studies, a supplement ("NanoMind") containing 90% AGs from the digestive gland of gonatid squid was used [3].

- Observed Effects:

- Proposed Pathway: Alkyl glycerol ethers are precursors for the synthesis of Platelet-Activating Factor (PAF), a potent bioregulator involved in immune response and inflammation [3].

Signaling Pathways and Metabolic Fate

Chimyl alcohol exerts its effects through direct action and as a precursor in essential metabolic pathways.

Figure 1: Key signaling pathways of chimyl alcohol, showing its anti-inflammatory and antioxidant effects via PPAR-γ and its role in membrane integrity via plasmalogens.

Potential Therapeutic Applications

Based on its biological activities, chimyl alcohol is researched for several health applications:

- Skin Health and Dermatology: Topical formulations to protect against UV-induced photodamage and inflammation [5].

- Neurological Health: As a plasmalogen precursor, it has potential for managing neurodegenerative conditions like Alzheimer's and Parkinson's disease, characterized by plasmalogen deficiency [3] [4].

- Healthy Aging: May help counteract the age-related decline in endogenous plasmalogen synthesis, supporting metabolic and cardiovascular health [3].

- Immune and Blood Health: Its immunostimulating and hematopoietic properties support its traditional use and potential in supporting blood cell production [3].

Conclusion

Chimyl alcohol is a biologically active lipid with a compelling multi-target mechanism of action. Its ability to modulate key regulatory pathways, coupled with its role as a crucial biosynthetic precursor, makes it a promising candidate for further research and development in pharmaceuticals and nutraceuticals.

References

- 1. Chimyl alcohol [en.wikipedia.org]

- 2. chimyl alcohol | 53584-29-5 [chemicalbook.com]

- 3. Alkyl Glycerol Ethers as Adaptogens - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Biosynthetic Pathways and Application ... [pmc.ncbi.nlm.nih.gov]

- 5. Chimyl Alcohol Suppresses PGE 2 Synthesis by Human ... [jstage.jst.go.jp]

sn-1-O-hexadecylglycerol biological role

Molecular Profile & Core Functions

1-O-Hexadecyl-sn-glycerol (HG) is a naturally occurring ether lipid with the molecular formula C₁₉H₄₀O₃ and a molecular weight of 316.52 g/mol [1]. It serves as a key precursor in the ether lipid biosynthesis pathway, entering after phosphorylation by alkylglycerol kinase [2] [3].

HG plays several important biological roles:

- Modulates Lipid Metabolism: Compensates for defects in ether-lipid biosynthesis and induces extensive lipidomic changes [2] [3]

- Inhibits Cancer Phenotypes: Suppresses proliferation, anchorage-independent growth, and invasion in human prostate cancer cells [1]

- Stimulates Exosome Release: Increases the number of exosomes released by cells and alters their protein composition [4]

- Confers Cytoprotection: Protects cells against bacterial toxins like Shiga toxin [5]

Quantitative Lipidomic Changes

HG treatment in HEp-2 cells causes major lipidomic changes. The table below summarizes key quantitative changes for selected lipid classes compared to untreated controls.

| Lipid Class | Abbreviation | Change with HG | Change with Palmitin (Control) | Notes |

|---|---|---|---|---|

| Ether-linked Glycerophospholipids | Ether-GPs | Increased [2] [3] | Not Discussed | Specific increase in species with 16C sn-1 chain [2] [3] |

| Lysophosphatidylinositol | LPI | ~50x Increase [2] [3] | Not Discussed | Highly specific, massive increase [2] [3] |

| Glycosphingolipids | GSLs | Decreased to 50-70% of control [2] [3] [5] | Not Discussed | Includes receptor Gb3 for Shiga toxin [5] |

| Ceramide | Cer | Increased [2] [3] | Increased [2] [3] | Effect is not ether lipid-specific [2] [3] |

| Phosphatidylinositol | PI | Increased [2] [3] | Increased [2] [3] | Effect is not ether lipid-specific [2] [3] |

HG-induced reduction of glycosphingolipids (including Gb3) and inhibition of Golgi-to-ER transport underlies the protective effect against Shiga toxin [5].

Therapeutic Potential & Experimental Evidence

Protection Against Shiga Toxin

- Effect: Pretreatment with HG protected multiple cell lines (HEp-2, HMEC-1, HBMEC) against Shiga toxin and Shiga toxin 2, increasing the IC₅₀ for cytotoxicity by approximately 30 times [5].

- Mechanism: Protection involves reduced toxin binding due to lower Gb3 levels and inhibited retrograde transport from the Golgi apparatus to the endoplasmic reticulum [5].

- Specificity: The analogous acylglycerol, dl-α-palmitin (DP), did not provide protection, confirming the effect is specific to the ether lipid structure [5].

Anti-Cancer Properties

- Observations: HG inhibits cellular proliferation, anchorage-independent growth, and invasion in human prostate cancer cell lines [1].

- Proposed Mechanism: Anti-cancer effects may be linked to altered lipid metabolism and signaling, though exact mechanisms are still under investigation [1].

Stimulation of Exosome Release

- Finding: Treating PC-3 cells with HG doubled cellular ether lipid levels and increased the number of exosomes released [4].

- Additional Effect: HG also changed the protein composition of the exosomes [4]. This highlights a role for ether lipids in regulating extracellular vesicle biology, which is important for cell-cell communication [4].

Standard Experimental Protocol

A typical methodology for studying HG in cell culture is outlined below. This workflow is synthesized from multiple studies [2] [4] [5].

Standard workflow for HG treatment in cell culture studies.

Key Protocol Details

- Cell Lines: Commonly used lines include HEp-2 (epidermoid carcinoma), PC-3 (prostate cancer), and various endothelial cells like HMEC-1 and HBMEC [2] [4] [5].

- Treatment: Cells are typically pre-treated with 20 µM HG for 24 hours in complete medium [2] [4]. The control substance is often 20 µM dl-α-palmitin (DP), an acyl-glycerol analog, to distinguish effects of the ether bond [2] [3]. Vehicle control (e.g., 0.1% ethanol) is essential [2].

- Assessments: Post-treatment analyses include mass spectrometry-based lipidomics, cell viability assays (MTT, protein synthesis), analysis of intracellular toxin transport, and exosome characterization [2] [4] [5].

HG is a versatile tool for manipulating cellular ether lipid levels, with effects on membrane trafficking, signal transduction, and protection against toxins. Its well-defined experimental protocols and compelling biological data make it a promising candidate for further therapeutic development.

References

- 1. - 1 -Hexadecyl- O -glycerol | CAS 506-03-6 | SCBT - Santa Cruz... sn [scbt.com]

- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes... [pmc.ncbi.nlm.nih.gov]

- 3. The Ether Lipid Precursor Hexadecylglycerol Causes Major ... [journals.plos.org]

- 4. The Ether Lipid Precursor Hexadecylglycerol Stimulates the ... [pmc.ncbi.nlm.nih.gov]

- 5. The ether lipid precursor hexadecylglycerol protects against ... [pmc.ncbi.nlm.nih.gov]

Technical Guide: Plasmalogen Biosynthesis Pathways, Precursor Roles, and Therapeutic Applications

Introduction to Plasmalogens: Structure and Biological Significance

Plasmalogens represent a unique subclass of glycerophospholipids characterized by a distinctive vinyl-ether bond at the sn-1 position of the glycerol backbone, distinguishing them from conventional diacyl phospholipids that possess ester bonds at both sn-1 and sn-2 positions [1] [2]. This singular structural feature confers unique chemical properties and biological functionalities that underlie their importance in cellular physiology and human health. The sn-2 position typically contains polyunsaturated fatty acids (PUFAs), most commonly docosahexaenoic acid (DHA) or arachidonic acid (AA), while the polar headgroup at sn-3 position is most frequently ethanolamine or choline, resulting in PlsEtn or PlsCho, respectively [1] [3]. Plasmalogens demonstrate tissue-specific distribution patterns, with particularly high concentrations in nervous tissues, cardiac muscle, and immune cells, where they contribute significantly to membrane structure and function [2] [4].

The evolutionary history of plasmalogens reveals their ancient origins in anaerobic bacteria, with subsequent development of oxygen-dependent biosynthetic pathways in higher organisms [1] [5]. This phylogenetic distribution underscores their fundamental role in cellular biology, while their sensitivity to reactive oxygen species (ROS) explains their selective preservation in anaerobic organisms and specific cellular compartments of aerobic organisms [5]. In mammals, plasmalogens serve multiple critical functions, including membrane organization, antioxidant protection, cellular signaling, and source of lipid mediators, with deficiencies strongly associated with neurodegenerative disorders, metabolic diseases, and chronic inflammatory conditions [1] [6] [4].

Table 1: Structural Characteristics and Distribution of Major Plasmalogen Species

| Characteristic | PlsEtn (Ethanolamine Plasmalogen) | PlsCho (Choline Plasmalogen) | Bacterial Plasmalogens |

|---|---|---|---|

| sn-1 bond | Vinyl-ether | Vinyl-ether | Vinyl-ether |

| sn-1 chain | C16:0, C18:0 (saturated/monounsaturated) | C16:0, C18:0 (saturated/monounsaturated) | C15:0, C17:0 (often branched) |

| sn-2 chain | DHA, AA (PUFA) | DHA, AA (PUFA) | Saturated, branched chains |

| Primary distribution | Brain, nervous tissue (>60% of ethanolamine phospholipids) | Heart, smooth muscle | Anaerobic bacteria |

| Key functions | Membrane dynamics, neuroprotection, antioxidant | Cardiovascular function, signaling | Membrane adaptation to anaerobiosis |

Biosynthesis Pathways: From Precursors to Complex Plasmalogens

Anaerobic Bacterial Pathway

The anaerobic biosynthetic pathway represents the evolutionarily ancient route for plasmalogen production, first emerging in anaerobic bacteria and certain protozoa [1] [5]. This pathway operates independently of molecular oxygen and differs fundamentally from the aerobic pathway in both precursors and enzymatic machinery. In anaerobic organisms, the biosynthesis proceeds through a post-formational modification mechanism wherein pre-existing diacyl phospholipids serve as direct precursors for plasmalogen generation [5]. The pathway initiates with conventional phosphatidic acid (PA) synthesis from glycerol-3-phosphate and fatty acyl-ACP, proceeds through CDP-diacylglycerol intermediates, and yields standard diacyl phospholipids including phosphatidylethanolamine (PtdEtn) and phosphatidylglycerol (PtdGro) [1].

The crucial transformation from diacyl to plasmalogen forms occurs at the final stages of the pathway through the action of recently identified reductase enzymes PlsA and PlsR, which sequentially convert the sn-1 acyl ester to a vinyl-ether bond [5]. These genes are widely distributed among anaerobic Firmicutes, certain Actinobacteria, and some facultative anaerobes that produce plasmalogens only under anaerobic conditions [5]. The precursor-product relationship between diacyl phospholipids and their corresponding plasmalogens was definitively established through radiolabeling studies demonstrating delayed incorporation of isotopes into plasmalogens relative to their diacyl counterparts [1] [5]. This anaerobic pathway highlights the evolutionary antiquity of plasmalogen biosynthesis and provides insights into the fundamental membrane requirements satisfied by these unique lipids across diverse biological systems.

Oxygen-Dependent Eukaryotic Pathway

In contrast to the bacterial pathway, mammalian plasmalogen biosynthesis follows an oxygen-dependent pathway that initiates with peroxisomal steps and concludes with endoplasmic reticulum modifications [1] [2]. This pathway employs dihydroxyacetone phosphate (DHAP) rather than glycerol-3-phosphate as the initial glycerol backbone precursor, representing a fundamental divergence from both the anaerobic pathway and conventional phospholipid biosynthesis [1]. The requirement for molecular oxygen occurs specifically during the introduction of the vinyl-ether double bond by a desaturase enzyme, making this pathway incompatible with strictly anaerobic conditions [5].

The eukaryotic biosynthesis initiates in peroxisomes with the acylation of DHAP by glyceronephosphate O-acyltransferase (GNPAT) to form 1-acyl-DHAP, followed by the substitution of the acyl chain with a long-chain fatty alcohol by alkylglycerone phosphate synthase (AGPS) to produce 1-alkyl-DHAP [1] [2]. This key intermediate then undergoes reduction to 1-alkyl-glycerol-3-phosphate (1-alkyl-G3P) and translocation to the endoplasmic reticulum, where it enters the standard Kennedy pathway for phospholipid assembly, culminating in the formation of 1-alkyl-2-acyl glycerophospholipids [2]. The final and oxygen-dependent step involves a desaturation reaction at the sn-1 position, catalyzed by a terminal desaturase, which introduces the characteristic vinyl-ether double bond to yield the mature plasmalogen [5]. This complex subcellular compartmentalization necessitates sophisticated intracellular trafficking mechanisms and explains the particular vulnerability of plasmalogen biosynthesis to peroxisomal disorders.

Table 2: Comparison of Anaerobic and Oxygen-Dependent Plasmalogen Biosynthetic Pathways

| Feature | Anaerobic Bacterial Pathway | Oxygen-Dependent Mammalian Pathway |

|---|---|---|

| Initial precursor | Glycerol-3-phosphate | Dihydroxyacetone phosphate (DHAP) |

| Subcellular localization | Cytoplasmic membrane | Peroxisomes and endoplasmic reticulum |

| Oxygen requirement | None | Required for desaturation step |

| Key enzymes | PlsX, PlsY, PlsA, PlsR | GNPAT, AGPS, FAR1, Desaturase |

| Intermediate precursors | Diacyl phospholipids | 1-alkyl-DHAP, 1-alkyl-G3P |

| Evolutionary origin | Ancient | More recent |

| Organisms | Anaerobic bacteria, some protozoa | Mammals, aerobic eukaryotes |

The following diagram illustrates the key stages and cellular localization of the oxygen-dependent plasmalogen biosynthesis pathway in mammalian cells:

Mammalian plasmalogen biosynthesis involves peroxisomal initiation followed by ER completion.

Key Enzymes and Regulatory Factors in Plasmalogen Biosynthesis

Peroxisomal Enzymes and Lipid Processing

The peroxisomal phase of plasmalogen biosynthesis involves several critical enzymes that determine the rate and specificity of the initial committed steps. Glyceronephosphate O-acyltransferase (GNPAT) catalyzes the first committed step by transferring an acyl group from acyl-CoA to dihydroxyacetone phosphate (DHAP), forming 1-acyl-DHAP [1] [2]. This enzyme exhibits specificity for saturated and monounsaturated fatty acyl chains that ultimately become the sn-1 vinyl-ether linked chain in mature plasmalogens. The subsequent reaction is mediated by alkylglycerone phosphate synthase (AGPS), which exchanges the sn-1 acyl chain for a long-chain fatty alcohol to produce 1-alkyl-DHAP [1]. This represents the key step introducing the ether bond characteristic of plasmalogens and is defective in the severe peroxisomal disorder rhizomelic chondrodysplasia punctata (RCDP) [2].

Another crucial peroxisomal enzyme is fatty acyl-CoA reductase 1 (FAR1), which generates the fatty alcohols required for the AGPS-catalyzed reaction by reducing fatty acyl-CoAs [2]. FAR1 is bound to the cytoplasmic surface of the peroxisomal membrane and has been proposed as a rate-limiting enzyme in plasmalogen biosynthesis due to its position in regulating substrate flux into the pathway [2]. The coordinated action of these peroxisomal enzymes ensures the efficient production of 1-alkyl-DHAP, which is subsequently reduced to 1-alkyl-glycerol-3-phosphate before export to the endoplasmic reticulum for further processing. The essential nature of these peroxisomal steps explains why disorders of peroxisome biogenesis, such as Zellweger syndrome, result in severe plasmalogen deficiencies and profound neurological and metabolic disturbances [1] [2].

Transcriptional and Metabolic Regulation

Plasmalogen biosynthesis is subject to sophisticated regulatory control at both transcriptional and metabolic levels. The liver X receptor (LXR) signaling pathway has emerged as a key transcriptional regulator of plasmalogen biosynthesis, directly influencing the expression of genes involved in lipid metabolism including plasmalogen synthetic enzymes [7]. Additionally, squalene monooxygenase (SM), an enzyme in the cholesterol biosynthesis pathway, has been recently identified as a regulator of plasmalogen homeostasis, suggesting coordinated regulation between cholesterol and plasmalogen metabolism [7]. This metabolic crosstalk may occur through membrane domain interactions or shared regulatory factors that sense and respond to membrane lipid composition.

Recent research has revealed tissue-specific regulation of plasmalogen biosynthesis, with particular importance in neural tissues. Studies in mouse models demonstrate that cerebellar development involves precise control of plasmalogen levels through modulation of biosynthetic enzyme expression [7]. The regulatory mechanisms include feedback inhibition, substrate availability, and hormonal influences, with insulin and thyroid hormones demonstrating stimulatory effects on plasmalogen biosynthesis in certain tissues [7]. This complex regulatory network ensures plasmalogen homeostasis tailored to tissue-specific requirements while responding to physiological states and environmental challenges. Understanding these regulatory mechanisms provides insights into compensatory pathways that might be harnessed for therapeutic interventions in plasmalogen deficiency states.

Experimental Methods for Studying Plasmalogen Biosynthesis and Metabolism

Isotopic Tracer and Metabolic Labeling Approaches

The investigation of plasmalogen biosynthesis has heavily relied on isotopic tracer methodologies employing radiolabeled or stable isotopes to track precursor incorporation and metabolic fate. Early foundational studies utilized ³²P-phosphate and ¹⁴C-acetate to establish the precursor-product relationships between diacyl phospholipids and their plasmalogen derivatives in anaerobic bacteria [1] [5]. These experiments demonstrated delayed incorporation of radioactivity into plasmalogens compared to diacyl forms, supporting the pathway where diacyl phospholipids serve as precursors to plasmalogens in anaerobic organisms [5]. Similar approaches with ¹⁴C-labeled fatty alcohols and ¹⁴C-fatty aldehydes helped elucidate the incorporation of these precursors into the vinyl-ether chain in both bacterial and mammalian systems [5].

Modern applications of isotopic tracing employ sophisticated stable isotope-labeled precursors (²H, ¹³C, ¹⁵N) combined with mass spectrometric detection to quantify pathway fluxes and intermediate turnover rates. For example, studies using deuterated alkyl-glycerols have enabled precise measurement of plasmalogen synthesis and turnover rates in different tissues and under various physiological conditions [2]. Additionally, pulse-chase experiments with labeled serine or ethanolamine have helped delineate the contribution of various headgroup sources to plasmalogen synthesis through the CDP-ethanolamine and phosphatidylserine decarboxylation pathways [1]. These approaches remain indispensable for investigating regulatory mechanisms, identifying rate-limiting steps, and evaluating the efficacy of interventions aimed at modulating plasmalogen biosynthesis.

Omics Technologies and Functional Analysis

Advanced omics technologies have revolutionized the study of plasmalogen metabolism by enabling comprehensive, systems-level investigations. Lipidomics approaches using liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) allow simultaneous quantification of hundreds of plasmalogen species and their biosynthetic intermediates [3] [6]. These methods have been successfully applied to profile plasmalogen alterations in disease states, assess tissue distributions, and monitor responses to therapeutic interventions [6]. The integration of untargeted and targeted lipidomics provides both discovery capability and precise quantification of low-abundance species, enabling construction of comprehensive plasmalogen metabolic networks.

Transcriptomic and genomic analyses have identified key regulatory genes and polymorphisms influencing plasmalogen homeostasis. RNA sequencing studies in model systems and human tissues have revealed coordinated expression of plasmalogen biosynthetic enzymes under various physiological and pathological conditions [7]. Furthermore, genetic manipulation techniques including CRISPR-Cas9-mediated gene editing and RNA interference have enabled functional validation of biosynthetic enzymes and regulators in cell culture and animal models [5]. The combination of hepatic metabolomics and aortic transcriptomics in atherosclerosis models, for example, has revealed how plasmalogen supplementation influences both metabolic and inflammatory pathways, providing insights into their mechanisms of action [6]. These integrated approaches facilitate the identification of novel therapeutic targets and biomarkers for plasmalogen-related disorders.

Table 3: Key Experimental Methods for Plasmalogen Biosynthesis Research

| Method Category | Specific Techniques | Applications | Key Insights Generated |

|---|---|---|---|

| Isotopic tracing | ¹⁴C/³²P radiolabeling, Stable isotope labeling (²H, ¹³C), Pulse-chase experiments | Pathway flux analysis, Precursor-product relationships, Turnover measurements | Established diacyl phospholipids as plasmalogen precursors in bacteria, Quantified tissue-specific synthesis rates |

| Lipidomics | LC-MS/MS, UPLC-QTOF-MS, Shotgun lipidomics | Comprehensive plasmalogen profiling, Disease biomarker identification, Therapeutic monitoring | Revealed plasmalogen alterations in neurodegeneration, Demonstrated remodeling after supplementation |

| Genetic approaches | CRISPR-Cas9, RNAi, Transgenic models, Gene expression profiling | Functional validation of enzymes, Identification of regulatory factors, Disease modeling | Identified plasmalogen synthesis genes in bacteria, Elucidated transcriptional regulation mechanisms |

| Model systems | Anaerobic bacterial cultures, Peroxisome-deficient cell lines, Genetically modified mice | Pathway characterization, Drug screening, Mechanistic studies | Confirmed oxygen-independent biosynthesis in anaerobes, Established therapeutic efficacy in models |

Therapeutic Strategies and Experimental Models

Plasmalogen Replacement Therapy (PRT)

Plasmalogen Replacement Therapy (PRT) represents a promising therapeutic strategy for conditions associated with plasmalogen deficiency, including neurodegenerative disorders, peroxisomal biogenesis disorders, and age-related metabolic conditions [2]. This approach involves administration of plasmalogens or their immediate precursors to bypass metabolic blocks and restore physiological plasmalogen levels in target tissues. Multiple small molecules have been investigated for PRT, including purified plasmalogens from natural sources, alkyl-glycerols as biosynthetic precursors, and synthetic plasmalogen analogs with enhanced stability and bioavailability [2]. Natural sources rich in plasmalogens include marine invertebrates (scallops, mussels, sea urchins), shellfish, and certain animal tissues, while shark liver oil provides a rich source of alkyl-glycerols [2].

Recent advances in PRT include the development of synthetic plasmalogen analogs such as PPI-1011, which is a non-natural structure classified as a new chemical entity requiring formal regulatory approval as a drug rather than a supplement [8]. Such synthetic compounds offer advantages in terms of standardized composition, purity, and manufacturing control compared to natural extracts [8]. Preclinical studies demonstrate that PRT can ameliorate pathological hallmarks in disease models, including reducing amyloid pathology in Alzheimer's models, improving lipid profiles in atherosclerosis models, and rescuing mitochondrial dysfunction in metabolic disorders [2]. The mechanisms underlying these benefits include membrane remodeling, anti-inflammatory effects, enhanced cholesterol efflux, and reduced oxidative stress [6] [2]. Clinical translation of PRT faces challenges including bioavailability optimization, tissue targeting, and demonstration of efficacy in controlled trials, but represents a promising approach for addressing plasmalogen deficiency across multiple disease contexts.

In Vivo and In Vitro Model Systems

The study of plasmalogen biosynthesis and function employs diverse model systems ranging from bacterial cultures to genetically engineered mouse models. Anaerobic bacteria such as Clostridium beijerinckii and Megasphaera elsdenii provide valuable models for investigating the ancient anaerobic biosynthetic pathway and have been instrumental in identifying the PlsA and PlsR genes responsible for vinyl-ether bond formation [1] [5]. These bacterial systems offer advantages for pathway manipulation, genetic screening, and biochemical characterization of anaerobic plasmalogen synthesis without the complexity of eukaryotic subcellular compartmentalization.

For studying the mammalian pathway, peroxisome-deficient cell lines from patients with Zellweger syndrome and other peroxisomal disorders enable investigation of plasmalogen biosynthesis defects and evaluation of therapeutic approaches [2]. Animal models including genetically modified mice with defects in plasmalogen biosynthesis (e.g., GNPAT or AGPS knockout mice) recapitulate key features of human plasmalogen deficiency disorders and provide systems for evaluating in vivo efficacy of PRT [2]. The ApoE⁻/⁻ mouse model of atherosclerosis has been particularly valuable for investigating the cardiovascular protective effects of plasmalogen supplementation, demonstrating reduction in atherosclerotic lesions and improvement in lipid profiles [6]. These model systems, combined with advanced analytical methodologies, continue to provide critical insights into plasmalogen biology and facilitate the development of targeted therapeutic interventions.

Conclusion and Future Perspectives

Plasmalogen biosynthesis represents a complex metabolic pathway with distinct anaerobic and oxygen-dependent mechanisms that have evolved to meet specific cellular requirements across diverse organisms. The structural uniqueness of plasmalogens, particularly the vinyl-ether bond, underlies their specialized functions in membrane organization, antioxidant defense, and cellular signaling. Research over the past six decades has elucidated the major biosynthetic pathways, key enzymatic steps, and regulatory mechanisms, while also establishing strong associations between plasmalogen deficiencies and human diseases. Recent advances include the identification of bacterial plasmalogen synthesis genes, development of sophisticated analytical methods for plasmalogen profiling, and promising preclinical results with plasmalogen replacement strategies.

References

- 1. Advances in the Biosynthetic Pathways and Application ... [pmc.ncbi.nlm.nih.gov]

- 2. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Changes in Plasmalogens: Chemical Diversity and ... [mdpi.com]

- 4. Plasmalogens and Chronic Inflammatory Diseases [frontiersin.org]

- 5. Plasmalogens in bacteria, sixty years on [frontiersin.org]

- 6. Effects of Mytilus edulis derived plasmalogens against ... [nature.com]

- 7. Regulation of plasmalogen biosynthesis in mammalian ... [sciencedirect.com]

- 8. Q&A: Approved drugs versus supplements [med-life.ca]

Alkylglycerol Biochemistry & Biosynthesis

Alkylglycerols (AKGs) are a distinct class of ether lipids characterized by a hydrocarbon chain linked to the sn-1 position of the glycerol backbone via an ether bond, contrasting with the more common ester bond found in conventional glycerolipids [1] [2]. Their core structure consists of an alkyl chain (typically C16:0, C18:0, or C18:1) attached to glycerol. Natural AKGs primarily exist as esterified derivatives, such as plasmanyl triacylglycerols (TG(O)) and alkyl glycerophospholipids like plasmanylcholine (PC(O)) and plasmanylethanolamine (PE(O)) [2].

The biosynthesis of ether lipids is a compartmentalized process, initiated in peroxisomes and finalized in the endoplasmic reticulum (ER) [1] [3]. The following diagram illustrates the core biosynthetic pathway.

Diagram of the core alkylglycerol metabolic pathway, highlighting peroxisomal synthesis and ER processing. The pathway begins in the peroxisome, where dihydroxyacetonephosphate (DHAP) is acylated by dihydroxyacetonephosphate acyltransferase (DHAPAT/GNPAT) to form acyl-DHAP. This is followed by the rate-limiting step catalyzed by alkylglycerone phosphate synthase (ADAPS/AGPS), which exchanges the acyl chain for a fatty alcohol, creating the characteristic ether bond and yielding alkyl-DHAP [1] [2]. This intermediate is then reduced to alkyl-glycerophosphate and exits the peroxisome.

In the ER, alkyl-glycerophosphate is dephosphorylated to form alkylglycerols (AKGs). These AKGs can be incorporated into alkyl-phospholipids (plasmanyl lipids) or serve as the direct precursors for plasmalogens (alkenyl lipids). The conversion is catalyzed by plasmanylethanolamine desaturase (PEDS1), which introduces the characteristic vinyl-ether double bond [1] [4]. The sole known enzyme for AKG catabolism is alkylglycerol monooxygenase (AGMO), which cleaves the ether bond in alkylglycerols and lyso-alkylglycerophospholipids [3].

Analytical Methods for Alkylglycerols

Qualitative and quantitative analysis of AKGs is challenging due to their structural diversity and low abundance. The table below summarizes the primary methodologies.

| Method | Key Characteristics | Common Applications |

|---|---|---|

| GC-MS [2] | Analysis of total AKG composition and content after derivatization. Provides information on alkyl chain composition. | Characterization of AKG profiles in food and biological samples (e.g., tissues, plasma). |

| LC-MS [2] | Direct analysis of intact, esterified AKG molecular species (e.g., PC(O), PE(O), TG(O)) without derivatization. High specificity and sensitivity. | Targeted lipidomics for profiling specific AKG-derived lipid classes in complex biological matrices. |

| Lipid Extraction [2] | Based on Folch or Bligh-Dyer methods using chloroform/methanol solvent systems. Considered the gold standard. | Initial isolation of total lipids from any biological sample prior to GC-MS or LC-MS analysis. |

Experimental Protocols for AKG Research

In Vivo Supplementation and Tissue Analysis

This protocol, adapted from a study investigating the effects of an AKG mix on plasmalogen levels in mice, outlines the procedure for dietary intervention and subsequent lipidomic analysis [4].

- Intervention: Administer an AKG mix (e.g., chimyl, batyl, and selachyl alcohol in a 1:1:1 ratio) via oral gavage or mixed into a high-fat Western-type diet. A typical treatment period can range from 1 to 12 weeks.

- Sample Collection: At designated time points, collect plasma, and tissues of interest (e.g., liver, adipose tissue, skeletal muscle). Snap-freeze tissues in liquid nitrogen and store at -80°C.

- Lipid Extraction: Homogenize tissue samples. Extract total lipids using a chloroform/methanol mixture (e.g., 2:1 v/v, Folch method) [2].

- LC-MS Analysis: Resuspend the extracted lipids in a suitable solvent (e.g., isopropanol). Analyze using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. Monitor for precursor ions of specific AKG-derived lipids, such as PE(O), PC(O), and their plasmalogen counterparts PE(P) and PC(P) [4] [2].

- Data Analysis: Quantify lipid species by integrating chromatographic peaks and normalizing to internal standards. Use statistical analysis (e.g., two-way ANOVA) to determine significant changes over time and between treatment groups [4].

In Vitro Assessment of AKG Effects on Myogenesis

This protocol details the method for evaluating the impact of AKGs on skeletal muscle cell differentiation, as demonstrated in C2C12 myoblasts [5].

- Cell Culture: Maintain mouse C2C12 myoblasts in growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% calf serum).

- Differentiation Induction: Upon reaching confluence, switch the growth medium to differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.

- AKG Treatment: Treat cells with AKGs (e.g., batyl or chimyl alcohol at 10-20 µM) upon induction of differentiation. Include vehicle control (e.g., lecithin or ethanol).

- Immunofluorescence Staining: After several days of differentiation, fix cells and perform immunofluorescence staining for myosin heavy chain (MyHC), a marker of mature muscle fibers. Counterstain nuclei with DAPI.

- Gene Expression Analysis: Extract total RNA from myotubes. Perform quantitative RT-PCR to measure the expression of myogenic markers (e.g., Myh genes) and myokines (e.g., Il-15).

- Lipidomic Analysis: Extract lipids from cultured cells and analyze ether lipid levels via LC-MS as described above to correlate phenotypic effects with changes in the cellular lipidome [5].

Biological Functions & Therapeutic Applications

AKGs and their ether lipid derivatives play crucial roles in cellular physiology and are implicated in various disease pathways, making them promising therapeutic targets.

- Membrane Structure and Dynamics: Ether phospholipids, particularly plasmalogens, are vital constituents of cellular membranes, influencing membrane fluidity, raft formation, and fusion dynamics, which are critical for processes like myoblast fusion during myogenesis [5].

- Cell Signaling: AKGs can modulate signaling pathways. They can act as precursors for Platelet-Activating Factor (PAF), a potent pro-inflammatory mediator [3]. Furthermore, AGMO-mediated catabolism of AKGs has been shown to repress prostanoid biosynthesis (e.g., prostaglandin E2) in a sex-dependent manner by suppressing Ptgs2 (COX-2) expression in female mouse macrophages and adipose tissue [3].

- Antioxidant Activity: Plasmalogens, synthesized from AKG precursors, function as endogenous antioxidants. The vinyl-ether bond at the sn-1 position is highly susceptible to oxidation, effectively scavenging reactive oxygen species (ROS) and protecting other cellular components from oxidative damage [1] [4].

- Therapeutic Potential: Dietary supplementation with AKGs has been investigated for its potential to modulate endogenous ether lipid levels and treat various conditions.

- Metabolic Disease: AKG mix supplementation in mice on a Western diet significantly increased plasmalogen levels in plasma, liver, and adipose tissue, suggesting a potential strategy to counteract plasmalogen deficiency observed in obesity and type 2 diabetes [4].

- Skeletal Muscle Function: AKGs (batyl and chimyl alcohol) enhance myogenesis and myotube growth in C2C12 cells, indicating potential applications in treating sarcopenia and muscle disorders [5].

- Cancer and Inflammation: Synthetic ether lipid analogs, such as miltefosine, have cytotoxic properties and are used to treat diseases like leishmaniasis. These analogs are thought to act by disrupting membrane structure and inhibiting signaling enzymes like protein kinase C [1].

AGMO as a Key Regulatory Enzyme

Alkylglycerol monooxygenase (AGMO) is the only enzyme known to cleave the ether bond in alkylglycerols and their related lyso-phospholipids, making it a critical regulator of ether lipid levels and signaling [3]. Recent studies using Agmo knockout mice have revealed a novel, non-canonical function: AGMO represses the production of COX-2-derived prostanoids in a sex- and cell type-dependent manner. This effect is mediated through the control of Ptgs2 (COX-2) transcription, not via substrate competition for PUFAs. This discovery positions AGMO as a potential therapeutic target for managing inflammation and related metabolic disorders, particularly in females [3].

References

- 1. Ether lipid - Wikipedia [en.wikipedia.org]

- 2. Alkylglycerol: Not abundant but promising functional lipid [sciencedirect.com]

- 3. Alkylglycerol monooxygenase represses prostanoid biosynthesis in a sex-dependent manner | Cell & Bioscience | Full Text [cellandbioscience.biomedcentral.com]

- 4. Oral Supplementation of an Alkylglycerol Mix Comprising ... [pmc.ncbi.nlm.nih.gov]

- 5. Alkylglycerol enhances myogenesis and regulates ether-phospholipid metabolism in C2C12 myoblasts - ScienceDirect [sciencedirect.com]

Quantitative Lipidomic Changes Induced by HG

Mass spectrometry analysis of cells treated with HG reveals specific, significant alterations in lipid species compared to untreated controls or cells treated with palmitin (a fatty acyl control) [1] [2]. The table below summarizes the key changes.

| Lipid Class | Change in HG-treated cells | Specific Example Species | Notes on Specificity |

|---|---|---|---|

| Ether-linked Glycerophospholipids | Increased [1] [2] | Ether-linked PCs and PEs with 16C in sn-1 [1] | Effect is specific to the ether lipid precursor [1]. |

| Lysophosphatidylinositol (LPI) | Marked increase (~50x) [1] [2] | Not specified in detail | A major change induced by HG treatment [1]. |

| Phosphatidylinositol (PI) | Increased [1] [2] | Not specified in detail | Also increased by palmitin; not exclusively ether lipid-dependent [1]. |

| Ceramide (Cer) | Increased [1] [2] | Not specified in detail | Also increased by palmitin; not exclusively ether lipid-dependent [1]. |

| Glycosphingolipids (GSL) | Decreased [1] [2] | All analyzed classes decreased | A specific effect of HG treatment [1]. |

Detailed Experimental Protocol

To replicate the core lipidomics experiments, you can follow this methodology established for HEp-2 and PC-3 cell lines [1] [3].

- Cell Culture and Treatment: Use HEp-2 or PC-3 cells cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal calf serum and antibiotics at 37°C with 5% CO2 [1] [3].

- Treatment Preparation: Prepare a 20 µM working solution of

sn-1-O-hexadecylglycerol (HG)in ethanol. As a control, prepare a 20 µM solution ofdl-α-palmitin (DP)in ethanol. A vehicle control of 0.1% (v/v) ethanol should also be included [1] [3]. - Treatment Protocol: Add the prepared HG, DP, or vehicle to the cells for 24 hours prior to harvesting [1] [3]. For exosome studies, after the initial 24-hour treatment, wash the cells and incubate them for a further 17-19 hours in serum-free medium containing the same compounds to collect exosomes [3].

- Cell Harvesting for Lipidomics: Wash the cells with warm HEPES medium or PBS. Use trypsin/EDTA to detach the cells. Resuspend the cells, pellet them by centrifugation, wash with PBS, and freeze the cell pellet at -80°C until analysis [1] [3].

- Lipidomic Analysis: Analyze the lipid extracts using mass spectrometry (MS). The studies cited quantified over 300 species from 17 different lipid classes, focusing on species that constitute more than 2% of their class (or 1% for ether lipids and glycosphingolipids) [1] [2].

Biological Significance and Functional Outcomes

The lipidomic changes are not merely compositional but have significant functional consequences for cellular processes.

- Stimulation of Exosome Release: Treating PC-3 cells with HG to increase cellular ether lipids doubles the release of exosomes without changing their size. The protein composition of these exosomes is also altered, indicating that ether lipids are important modulators of this process [3].

- Interleaflet Coupling and Signaling: Changes in glycosphingolipids are particularly relevant in the context of plasma membrane asymmetry and interleaflet coupling. Very-long-chain glycosphingolipids in the outer leaflet can interact with inner leaflet lipids like phosphatidylserine PS 18:0/18:1. Perturbations in glycosphingolipid levels by HG could therefore influence transmembrane signal transduction [4].

Tools for Lipidomic Pathway Analysis

To interpret lipidomic datasets and generate pathway graphs like the one below, you can leverage specialized bioinformatics tools.

- BioPAN: This platform allows for the visualization of lipid and fatty acid pathways. It uses a Z-score-based algorithm to identify pathways that are "active" or "suppressed" in your experimental condition compared to a control. You can visualize pathways at the lipid subclass or molecular species level [5].

- LipidSig 2.0: This tool offers several network analysis options. Its "Pathway Activity Network" quantifies flux changes in lipid metabolic pathways, while the "Lipid Reaction Network" graphically represents significant lipid classes and species within biosynthetic pathways, linking them to enzymatic reactions and genes [6].

Visualizing Lipid Pathways with Graphviz

The following Graphviz diagrams illustrate key pathways and relationships based on the lipidomic findings.

HG enters the ether lipid biosynthesis pathway after phosphorylation, leading to increased cellular ether lipids [1] [2].

Summary of major lipid class alterations from HG treatment and their downstream cellular effects [1] [3] [4].

References

- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes... [pmc.ncbi.nlm.nih.gov]

- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major ... [journals.plos.org]

- 3. The Ether Lipid Precursor Hexadecylglycerol Stimulates the ... [pmc.ncbi.nlm.nih.gov]

- 4. The role of PS 18:0/18:1 in membrane function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Build the pathways graph — BioPAN 1 documentation [lipidmaps.org]

- 6. Network analysis - LipidSig 2.0 [lipidsig.bioinfomics.org]

Comprehensive Technical Guide: Ether Lipid-Deficient Models for Research and Drug Development

Introduction to Ether Lipid Biology and Deficiency Models

Ether lipids represent a specialized subclass of glycerophospholipids characterized by an alkyl or alkenyl ether bond at the sn-1 position of the glycerol backbone, in contrast to the ester bond found in conventional phospholipids. These lipids, with plasmalogens being the most prevalent form, constitute approximately 20% of the total phospholipid pool in mammals, with particularly high enrichment in nervous tissue, heart, and immune cells [1]. The unique physicochemical properties conferred by the ether linkage, including stronger intermolecular hydrogen bonding and altered membrane packing, contribute to their crucial roles in membrane dynamics, signaling, and antioxidant protection [1]. The biosynthesis of ether lipids initiates in peroxisomes with the key enzymes glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS), followed by completion in the endoplasmic reticulum, creating an interdependent organelle collaboration essential for their production [1].

Ether lipid-deficient models have become indispensable tools for understanding the multifaceted roles of these lipids in physiological and pathological processes. These models span multiple organisms and utilize various genetic and pharmacological approaches to disrupt ether lipid biosynthesis. The resulting phenotypes reflect the diverse functional importance of ether lipids across biological systems, revealing insights relevant to human diseases including neurodevelopmental disorders, cancer, metabolic conditions, and aging-related pathologies [2] [1] [3]. The conservation of ether lipid biosynthesis pathways from nematodes to mammals enables comparative studies that can elucidate fundamental biological principles and identify potential therapeutic targets. This technical guide comprehensively summarizes the current knowledge on ether lipid-deficient models, their experimental characterization, and their applications in basic research and drug development.

Ether Lipid-Deficient Model Systems: Comparative Analysis

Table 1: Characteristics of Major Ether Lipid-Deficient Model Systems

| Model System | Genetic Manipulation | Key Enzymes Targeted | Ether Lipid Reduction | Major Phenotypic Characteristics |

|---|---|---|---|---|

| C. elegans | Loss-of-function mutations, RNAi | fard-1 (FAR1), acl-7 (GNPAT), ads-1 (AGPS) | 80-100% [4] [5] | Shortened lifespan, oxidative stress sensitivity, germ cell ferroptosis, impaired longevity pathways [6] [4] |

| Mouse (Gnpat KO) | Global knockout | GNPAT | Nearly complete [2] [3] | Neurotransmitter deficits, hyperactivity, impaired social behavior, myelination defects, male infertility [2] [3] |

| Human Cell Cultures | RNAi, CRISPR/Cas9 | GNPAT, AGPS, FAR1 | Varies by approach | Altered lipid raft organization, increased oxidative stress sensitivity, disrupted differentiation [1] |

| Human (RCDP) | Natural mutations | PEX7, GNPAT, AGPS | Severe deficiency | Severe developmental delays, skeletal abnormalities, psychomotor impairment, reduced survival [1] [6] |

The selection of an appropriate ether lipid-deficient model depends on the specific research objectives, with each system offering distinct advantages. C. elegans models provide a powerful platform for high-throughput screening and genetic analysis due to their short lifespan, well-characterized genome, and transparency, particularly valuable for studying the role of ether lipids in aging and oxidative stress responses [6] [4]. The mouse Gnpat KO model reproduces many neurological and behavioral aspects relevant to human neurodevelopmental disorders, offering a complex mammalian system for investigating brain function and potential therapeutic interventions [2] [3]. Cell culture systems enable detailed mechanistic studies of molecular pathways and cellular processes affected by ether lipid deficiency, while naturally occurring human deficiencies such as RCDP provide critical clinical correlation and insight into human pathophysiology [1]. The conservation of key enzymes and pathways across these models enhances the translational relevance of findings from simpler organisms to mammalian systems.

Quantitative Phenotypic Characterization of Ether Lipid Deficiency

Table 2: Quantitative Phenotypic Data from Ether Lipid-Deficient Models

| Phenotype Category | Specific Parameter | Model System | Quantitative Change | Experimental Context |

|---|---|---|---|---|

| Neurological | Dopamine levels | Gnpat KO mouse | -24% [2] | Cerebral homogenates |

| Norepinephrine levels | Gnpat KO mouse | -28% [2] | Cerebral homogenates | |

| Serotonin levels | Gnpat KO mouse | -23% [2] | Cerebral homogenates | |

| GABA levels | Gnpat KO mouse | -20% [2] | Cerebral homogenates | |

| Social interaction time | Gnpat KO mouse | Significant reduction [3] | Three-chamber sociability test | |

| Metabolic & Aging | Lifespan extension | C. elegans | Complete blockade [6] | Biguanide treatment |

| Oxidative stress sensitivity | C. elegans ads-1 | Significant increase [4] | TBHP exposure | |

| Germ cell ferroptosis | C. elegans ads-1 | Significant increase [4] | DGLA feeding | |

| Cancer Biology | Cell mobility | HCC cells | Significant enhancement [7] [8] | PPARα deficiency |

| Patient survival | HCC patients | Poor survival with high ether lipids [7] [8] | Clinical association |

The quantitative characterization of ether lipid-deficient models reveals consistent phenotypes across biological systems while highlighting context-specific effects. In the nervous system, ether lipid deficiency produces broad neurotransmitter deficits affecting multiple neurotransmitter systems, suggesting a general role in maintaining synaptic function rather than affecting specific neurotransmitter pathways [2]. These neurochemical changes manifest in complex behavioral alterations including hyperactivity, impaired social interaction, and deficits in innate behaviors, modeling aspects of human neurodevelopmental disorders such as autism spectrum disorder and ADHD [3]. In metabolic and aging contexts, ether lipids are required for lifespan extension mediated by multiple longevity paradigms including biguanide treatment, dietary restriction, and mitochondrial dysfunction, positioning them as crucial mediators of systemic stress response and metabolic adaptation [6]. Paradoxically, in cancer biology, ether lipid accumulation rather than deficiency promotes disease progression in hepatocellular carcinoma, indicating context-dependent functions where either excess or deficiency can be pathological [7] [8]. These quantitative phenotypes provide robust endpoints for evaluating potential therapeutic interventions and understanding the multifaceted roles of ether lipids in health and disease.

Experimental Methodologies and Protocols

Lipidomic Profiling and Analysis

Comprehensive lipidomic profiling represents a cornerstone methodology for characterizing ether lipid-deficient models. The following protocol, adapted from multiple sources [7] [5], provides a standardized approach for lipid extraction and analysis:

Sample Preparation: Homogenize tissue samples in D-PBS (Ca2+/Mg2+-free) at a concentration of 5 mg/ml. For cell cultures, resuspend cells in D-PBS at 3000 cells/μL. Aliquot 300 μL of homogenate or cell suspension for analysis [7].

Lipid Extraction: Perform a two-step chloroform/methanol extraction. Spike samples with internal lipid standard mixture containing representative lipids from all major classes including cardiolipin, ceramide, diacylglycerol, hexosylceramide, various lysophospholipids, phospholipids, cholesterol ester, sphingomyelin, and triacylglycerol [7].

Mass Spectrometry Analysis: Analyze samples by direct infusion on a QExactive mass spectrometer equipped with a TriVersa NanoMate ion source. Analyze in both positive and negative ion modes with a resolution of Rm/z=200=280,000 for MS and Rm/z=200=17,500 for MS/MS experiments. Trigger MS/MS by an inclusion list encompassing corresponding MS mass ranges scanned in 1 Da increments [7].

Data Processing: Process raw data using LipidXplorer software or similar platforms. Apply data filtering to exclude lipid species with missing value rate >70%. For remaining missing values, impute using half of the minimum detected value for that lipid species. Perform log10 transformation to address skewed distribution before differential expression analysis [7].

For specialized analysis of ether lipids, additional considerations are necessary. The acid-labile nature of plasmalogens requires modification of standard lipid protocols to preserve these vulnerable species [5]. HPLC-MS/MS methods enable direct quantification of intact ether lipids without derivatization, providing more accurate assessment of molecular species distribution [5]. The implementation of stable isotope tracers (e.g., 15N-labeled precursors) allows for dynamic assessment of ether lipid synthesis and turnover, revealing altered lipid dynamics in deficiency models that may not be apparent from steady-state measurements alone [5].

Behavioral and Functional Assessments

Behavioral characterization of ether lipid-deficient mouse models employs standardized paradigms to quantify neurological and psychiatric-relevant phenotypes:

Social Interaction Test: Utilize a three-chamber apparatus where sociability is measured by time spent in chamber with stranger mouse versus neutral object. Ether lipid-deficient Gnpat KO mice show significantly reduced preference for social stimulus compared to wildtype littermates [3].

Marble Burying Test: Place 20 glass marbles in regular arrangement in mouse cage and quantify number displaced or buried after trial period. Gnpat KO mice exhibit profound deficits in this repetitive behavior, burying significantly fewer marbles than wildtype controls [3].

Fear Conditioning: Assess associative learning by pairing neutral stimulus (tone) with aversive stimulus (mild footshock). Test contextual (same environment) and cued (tone presentation in altered environment) memory after training. Gnpat KO mice show substantial deficits in both contextual and cued fear conditioning [3].

Elevated Plus Maze: Measure anxiety-related behavior by time spent in open versus closed arms. Gnpat KO mice display altered behavior with increased entries into open arms, suggesting reduced anxiety-like behavior [3].

For C. elegans models, key functional assessments include:

Lifespan Analysis: Conduct longitudinal survival assays on solid media plates containing appropriate bacterial food source. Score animals daily for survival, with lifespan extension defined as statistically significant increase in mean and maximum lifespan compared to controls [6].

Oxidative Stress Resistance: Expose synchronized adult animals to tert-butyl hydroperoxide (TBHP) in liquid medium and assess survival over time. Ether lipid-deficient strains show significantly reduced survival under oxidative challenge [4].

Ferroptosis Assay: Feed worms with dihomo-γ-linolenic acid (DGLA) and quantify germ cell death through morphological assessment or specific staining. Ether lipid-deficient mutants exhibit enhanced sensitivity to DGLA-induced germ cell ferroptosis [4].

Molecular and Cellular Biology Techniques

Investigation of molecular mechanisms underlying ether lipid deficiency phenotypes employs diverse experimental approaches:

Gene Expression Analysis: Perform RNA sequencing or quantitative PCR on tissues or cells to identify transcriptional changes associated with ether lipid deficiency. In HCC models, this revealed inverse correlation between ether lipid abundance and PPARα signaling pathways [7] [8].

Protein Localization Studies: Use immunohistochemistry or immunofluorescence to examine subcellular distribution of key proteins. In ether lipid-deficient models, this has demonstrated mislocalization of cholesterol and altered lipid raft organization [1].

Calcium Imaging: Monitor intracellular calcium levels using fluorescent indicators (e.g., Fura-2) to assess TRPV channel activity. In HCC cells, ether lipid accumulation promotes cell mobility via TRPV2-mediated calcium influx and cytoskeletal rearrangement [7] [8].

Electrophysiological Recordings: Employ patch clamp techniques in neuronal preparations to quantify neurotransmitter release. In Gnpat KO brain slices, these measurements revealed diminished neurotransmitter release in response to electrical and chemical stimuli [2].

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms through which ether lipids influence cellular and organismal function are increasingly being elucidated through studies in deficiency models. The diagrams below visualize key pathways affected by ether lipid deficiency.

Ether Lipid Biosynthesis and Functional Interactions

Ether lipid biosynthesis and functional consequences of deficiency. The diagram illustrates the peroxisomal and endoplasmic reticulum steps in ether lipid synthesis and the multifaceted cellular roles affected by deficiency. Key enzymes GNPAT and AGPS catalyze the initial steps in peroxisomes, with further processing occurring in the ER. Deficiency impacts membrane properties, signaling, and oxidative stress responses.

PPARα-Ether Lipid Axis in Cancer Progression

PPARα-ether lipid axis in cancer progression. This pathway illustrates the mechanistic relationship between PPARα deficiency, ether lipid accumulation, and enhanced cell mobility in hepatocellular carcinoma. PPARα deficiency reduces lipophagy, leading to ether lipid accumulation that activates TRPV2 channels, calcium influx, cytoskeletal changes, and ultimately increased cell mobility. PPARα agonists can reverse this process.

The molecular pathways affected by ether lipid deficiency converge on several key cellular processes. Membrane biophysical properties are significantly altered, with ether lipid deficiency leading to disrupted lipid raft organization and impaired localization of signaling proteins [1]. In neuronal contexts, this manifests as defective synaptic vesicle cycling and reduced neurotransmitter release due to alterations in the membrane environment necessary for efficient vesicle fusion and recycling [2]. The antioxidant capabilities of plasmalogens, particularly those containing polyunsaturated fatty acids, are compromised in deficiency states, leading to increased sensitivity to oxidative stress and lipid peroxidation, although the exact role of the vinyl ether bond as a direct antioxidant remains debated [4] [5]. In cancer contexts, ether lipid accumulation creates a pro-metastatic environment through activation of calcium-dependent motility pathways, illustrating the disease-specific consequences of ether lipid imbalance [7] [8]. These mechanistic insights provide potential intervention points for therapeutic development targeting ether lipid-related pathologies.

Applications in Drug Development and Therapeutic Strategies

Ether lipid-deficient models serve as valuable platforms for developing and evaluating therapeutic interventions for related disorders:

Pharmacological Targeting: The discovery that PPARα agonists reduce ether lipid accumulation and cell mobility in hepatocellular carcinoma models identifies nuclear receptor signaling as a potential therapeutic avenue for ether lipid-related pathologies [7] [8]. Similarly, the finding that biguanides require functional ether lipid biosynthesis for their longevity-promoting effects suggests that compounds modulating ether lipid metabolism may have therapeutic potential for age-related diseases [6].

Dietary Interventions: Studies in C. elegans demonstrate that dietary monounsaturated fatty acids (MUFAs) can rescue ferroptosis sensitivity in ether lipid-deficient backgrounds, suggesting nutritional approaches to managing ether lipid deficiency consequences [4]. This represents a promising non-pharmacological strategy that could be rapidly translated to clinical settings.

Enzyme Replacement Strategies: For severe genetic disorders like RCDP, development of enzyme replacement or enhancement approaches targeting the peroxisomal ether lipid biosynthesis machinery could address the root cause of pathology [1].

Biomarker Development: The association of specific ether lipid profiles with disease outcomes, such as the poor prognosis linked to ether lipid accumulation in HCC, supports their use as diagnostic or prognostic biomarkers [7] [8]. These could enable patient stratification and treatment monitoring.

The therapeutic development process leveraging ether lipid-deficient models involves target identification and validation using genetic models, compound screening in high-throughput systems like C. elegans, mechanistic evaluation in mammalian systems, and preclinical efficacy assessment in mouse models that recapitulate human disease aspects. The conservation of ether lipid pathways across species enhances the translational potential of findings from these model systems.

Conclusion and Future Directions

Ether lipid-deficient models have substantially advanced our understanding of these unique lipids in health and disease, revealing their roles in membrane biology, neuronal function, stress response, and disease pathogenesis. The consistent phenotypes observed across model systems, particularly the neurological deficits in mouse models and stress sensitivity in C. elegans, underscore the fundamental importance of ether lipids in cellular and organismal physiology. The contrasting context-dependent effects, where deficiency is detrimental in most tissues but accumulation promotes cancer progression, highlight the need for tissue-specific approaches to therapeutic intervention.

Future research directions should focus on several key areas. First, tissue-specific and inducible models would enable dissection of the temporal and spatial requirements for ether lipids in different biological processes. Second, advanced imaging techniques could provide deeper insight into the nanoscale organization of membranes in ether lipid deficiency. Third, comprehensive multi-omics approaches integrating lipidomics, transcriptomics, and proteomics would reveal system-level changes in deficiency states. Finally, translational studies bridging basic findings in model organisms to human therapeutics are needed to develop effective treatments for ether lipid-related disorders. The continued refinement and application of ether lipid-deficient models will undoubtedly yield further insights into these fascinating lipids and their roles in human health and disease.

References

- 1. Structural and functional roles of ether lipids | Protein & Cell [link.springer.com]

- 2. Disturbed neurotransmitter homeostasis in ether lipid deficiency [pmc.ncbi.nlm.nih.gov]

- 3. Ether Lipid Deficiency in Mice Produces a Complex ... [pmc.ncbi.nlm.nih.gov]

- 4. Ether lipid deficiency disrupts lipid homeostasis leading to ... [journals.plos.org]

- 5. HPLC-Based Mass Spectrometry Characterizes the... | PLOS One [journals.plos.org]

- 6. biosynthesis promotes lifespan extension and enables... Ether lipid [elifesciences.org]

- 7. -lipids accumulation promotes hepatocellular carcinoma... Ether [jbiomedsci.biomedcentral.com]

- 8. -lipids accumulation promotes hepatocellular carcinoma... Ether [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for 1-O-Hexadecylglycerol Cell Culture Treatment

Introduction to 1-O-Hexadecylglycerol

This compound (HG), also known as hexadecylglycerol or chimyl alcohol, is a bioactive ether lipid precursor with the chemical formula C₁₉H₄₀O₃ and molecular weight of 316.52 g/mol [1]. This glycerol ether compound features a hexadecyl (16-carbon) alkyl chain attached via an ether linkage at the sn-1 position of the glycerol backbone, distinguishing it from conventional ester-linked lipids [2]. HG has emerged as a critical research tool for investigating ether lipid biology and manipulating cellular lipid composition, particularly in studies focusing on membrane dynamics, intracellular signaling, and vesicle trafficking [3] [4].

The significance of HG stems from its ability to bypass early peroxisomal biosynthesis steps in ether lipid production, making it valuable for studying ether lipid-deficient models and rescuing plasmalogen levels in cellular systems [4] [5]. As research continues to reveal the importance of ether lipids in cellular function and human disease, HG has become an essential compound for elucidating the complex interplay between lipid metabolism, membrane properties, and cell signaling pathways [2].

Chemical Properties and Handling

Basic Chemical Characteristics

Table 1: Chemical properties of 1-O-Hexadecyl-rac-glycerol

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 6145-69-3 | [1] [6] |

| Molecular Formula | C₁₉H₄₀O₃ | [1] [6] |

| Molecular Weight | 316.52 g/mol | [1] [6] |

| Purity | ≥98%-99% (NMR) | [1] [6] |

| Physical Form | White to off-white crystalline solid | [1] [6] |

| Melting Point | 65-67°C | [6] |

| Storage Conditions | 0-8°C | [6] |

This compound is typically supplied as a racemic mixture (±1-O-hexadecyl-rac-glycerol) and exhibits limited water solubility [1]. The compound is stable under recommended storage conditions but should be protected from prolonged exposure to light and moisture. For laboratory handling, appropriate personal protective equipment including gloves and safety glasses is recommended to prevent contamination and potential skin irritation.

Formulation and Storage

Stock Solution Preparation: Dissolve HG in absolute ethanol or dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions (typically 10-100 mM). Ethanol is preferred for most cell culture applications due to lower cellular toxicity at working concentrations [3] [4].

Storage Stability: Aliquot stock solutions and store at -20°C for long-term preservation. Avoid repeated freeze-thaw cycles to maintain chemical integrity. Under these conditions, HG remains stable for at least 6-12 months.

Working Solution Preparation: Dilute concentrated stock solutions directly into cell culture media immediately before use. The final concentration of ethanol in culture media should not exceed 0.1-0.5% (v/v) to maintain cellular viability and prevent solvent toxicity [3] [4].

Cell Culture Treatment Protocols

Standard Treatment Procedure

Table 2: Cell culture treatment protocol for this compound

| Parameter | Specification | Notes |

|---|---|---|

| Recommended Cell Lines | PC-3 (prostate cancer), HEp-2 (epidermoid carcinoma), various fibroblast lines | Protocol validated in these systems [3] [4] [5] |

| HG Concentration | 20 μM | Optimal for ether lipid modulation with minimal toxicity [3] [4] |

| Treatment Duration | 24-hour pre-incubation in complete medium, followed by 17-19 hours in serum-free medium | Standard protocol for lipidomic studies [3] |

| Vehicle Control | 0.1% (v/v) ethanol | Matches ethanol concentration in HG-treated cells [3] [4] |

| Control Compound | dl-α-palmitin (20 μM) | Fatty acyl analog controls for ether-specific effects [3] [4] |

| Cellular Assessment | MTT assay for viability, lipidomics for efficacy | Confirm lack of toxicity and verify ether lipid increase [3] |

Detailed Step-by-Step Protocol

Day 1: Cell Seeding and Preparation

- Cell Culture Maintenance: Maintain cells in appropriate medium (e.g., DMEM/F-12 or Eagle's MEM) supplemented with 7-10% fetal calf serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere [3] [4] [7].

- Seeding Density: Plate cells at an appropriate density to achieve 70-80% confluence at the time of treatment. For PC-3 cells in 6-well plates, seed at approximately 5×10⁴ cells/cm² [3] [5].

- Cell Attachment: Allow cells to adhere and recover for 24 hours under standard culture conditions before treatment initiation.

Day 2: Treatment Application

- Solution Preparation: Prepare fresh HG working solution by diluting ethanol stock solution into pre-warmed complete culture medium to achieve 20 μM final HG concentration [3] [4].

- Vehicle Control: Prepare control medium containing 0.1% (v/v) ethanol without HG [3] [4].

- Control Compound: Prepare medium containing 20 μM dl-α-palmitin (dissolved in ethanol) as a fatty acyl control to distinguish ether-specific effects [4].

- Treatment Application: Remove existing culture medium from cells and replace with appropriate treatment media (HG, vehicle control, or palmitin control).